![molecular formula C14H12O5 B442394 Methyl 5-[(4-formylphenoxy)methyl]-2-furoate CAS No. 332165-48-7](/img/structure/B442394.png)
Methyl 5-[(4-formylphenoxy)methyl]-2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is an organic compound with the molecular formula C14H12O5 It is a furoate ester that features a furan ring substituted with a formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-formylphenoxy)methyl]-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The furan ring and the formylphenoxy group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Methyl 5-[(4-formylphenoxy)methyl]-2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
- Methyl 5-[(2-formylphenoxy)methyl]-2-furoate
- Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
- Methyl 5-[(4-formylphenoxy)methyl]benzoate
Comparison: Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is unique due to the specific positioning of the formyl group and the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring differentiates it from benzoate derivatives, providing unique electronic and steric properties that influence its interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOLHMSJNQTNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354431 |
Source


|
| Record name | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332165-48-7 |
Source


|
| Record name | methyl 5-[(4-formylphenoxy)methyl]-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
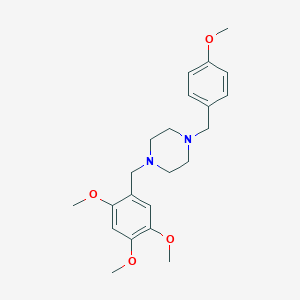
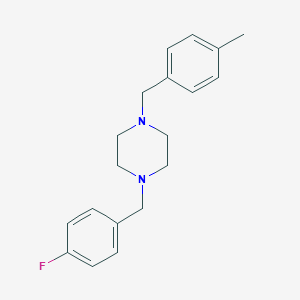
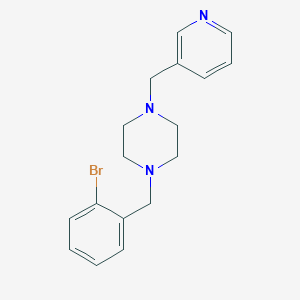
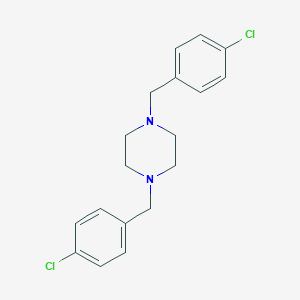

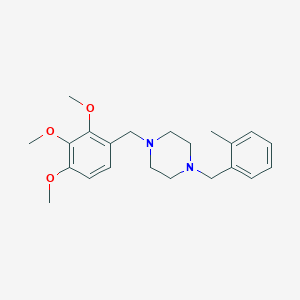

![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)
![9-Ethyl-3-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]carbazole](/img/structure/B442324.png)
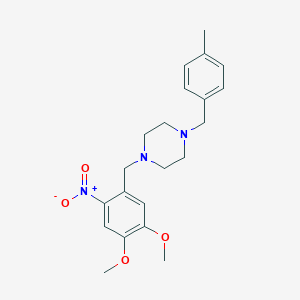
![Methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B442328.png)
![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)
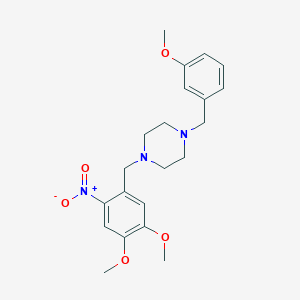
![4-(10-acetyl-3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate](/img/structure/B442333.png)
